![molecular formula C13H17N3O4S B2715343 3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid CAS No. 793678-98-5](/img/structure/B2715343.png)

3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

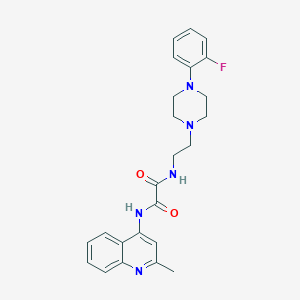

3-[5-(aminosulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid, also known as PAPB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis of Benzimidazole Derivatives

One area of research involves the synthesis of novel benzimidazole derivatives through innovative chemical reactions. For instance, a novel isocyanide-based three-component synthesis of benzimidazo[1,2-a][1,4]diazepinones was developed using a bifunctional formyl acid prepared in several steps. This method yielded a series of new benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields, showcasing the versatility of benzimidazole compounds in synthesizing complex heterocyclic structures (Ghandi, Zarezadeh, & Taheri, 2011).

Polyelectrolytes for Fuel Cell Applications

Benzimidazole groups have also been integrated into sulfonated polyimides (SPIs) for fuel cell applications, demonstrating improved water stability and proton conductivity. These materials, synthesized from naphthalenetetracarboxylic dianhydride and various diamines, including benzimidazole derivatives, show promising properties for direct methanol fuel cell (DMFC) applications. The incorporation of benzimidazole groups into the polymer chains enhances the interaction between sulfonic acid and benzimidazole groups, leading to reduced water and methanol uptake, thus potentially improving DMFC performance (Chen, Hu, Endo, Fang, Higa, & Okamoto, 2010).

Catalysts for Chemical Syntheses

Benzimidazole-based compounds have been utilized as catalysts for the synthesis of other complex molecules. For example, novel ionic liquids containing benzimidazole groups, such as 1,3-disulfonic acid benzimidazolium chloride, have been developed as efficient and recyclable catalysts for synthesizing tetrahydropyridines under solvent-free conditions. This highlights the role of benzimidazole derivatives in facilitating green chemical processes with high product yields and shorter reaction times (Abbasi, 2015).

Electrolyte Membranes in Fuel Cells

Further research on sulfonated polyimides containing benzimidazole (SPIBI) has led to the development of electrolyte membranes with significant potential in fuel cell technology. The cross-linking of SPIBI with tetramethyl-diphenyl diglycidyl ether enhances the mechanical properties, oxidative and hydrolytic stabilities of the membranes, indicating the high potential of benzimidazole-containing polymers in fuel cell applications at mediate temperatures (Pan, Chen, Zhang, Jin, Chang, & Pu, 2015).

Eigenschaften

IUPAC Name |

3-(1-propyl-5-sulfamoylbenzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-2-7-16-11-4-3-9(21(14,19)20)8-10(11)15-12(16)5-6-13(17)18/h3-4,8H,2,5-7H2,1H3,(H,17,18)(H2,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHYOZKMIDLFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)

![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)

![(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2715272.png)

![4-oxo-4-[5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2715278.png)

![(2Z)-N-benzyl-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2715280.png)